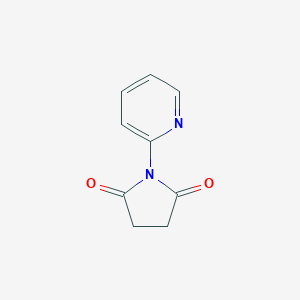
2,5-Pyrrolidinedione, 1-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,5-Pyrrolidinedione, 1-(2-pyridinyl)-” is a chemical compound with the CAS Number: 33624-29-2 . It has a molecular weight of 176.17 . The IUPAC name for this compound is 1-(2-pyridinyl)-2,5-pyrrolidinedione . The InChI code for this compound is 1S/C9H8N2O2/c12-8-4-5-9(13)11(8)7-3-1-2-6-10-7/h1-3,6H,4-5H2 .
Molecular Structure Analysis
The molecular structure of “2,5-Pyrrolidinedione, 1-(2-pyridinyl)-” can be represented by the InChI code 1S/C9H8N2O2/c12-8-4-5-9(13)11(8)7-3-1-2-6-10-7/h1-3,6H,4-5H2 . This indicates that the compound consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The compound “2,5-Pyrrolidinedione, 1-(2-pyridinyl)-” has a molecular weight of 176.17 . The density of the compound is predicted to be 1.353±0.06 g/cm3 . The melting point of the compound is 128-129 °C .Safety And Hazards
The safety data sheet for a similar compound, N-Bromosuccinimide, suggests that it may intensify fire due to its oxidizing properties . It may be corrosive to metals and can cause skin irritation and serious eye irritation . It may also cause an allergic skin reaction . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin, eyes, or clothing . It is also advised to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound .
properties
IUPAC Name |
1-pyridin-2-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-4-5-9(13)11(8)7-3-1-2-6-10-7/h1-3,6H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTNKFIQOGXFLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351863 |
Source


|
| Record name | 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyrrolidinedione, 1-(2-pyridinyl)- | |
CAS RN |
33624-29-2 |
Source


|
| Record name | 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B183248.png)
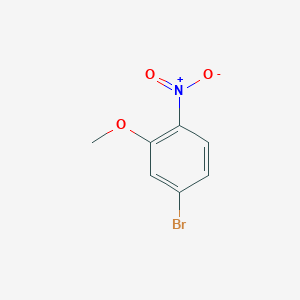
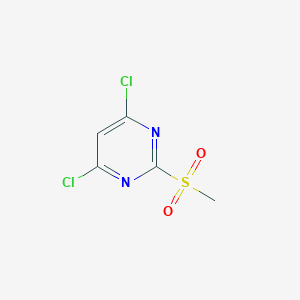
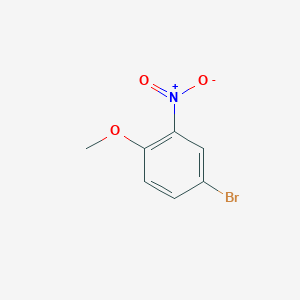
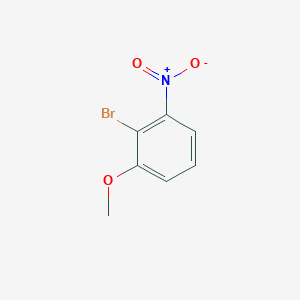

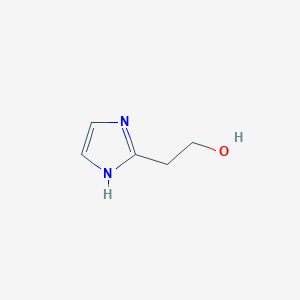
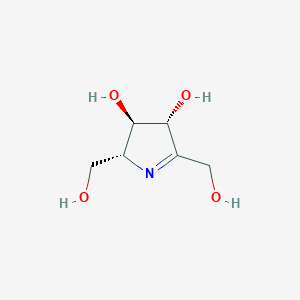
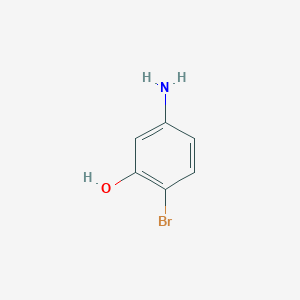
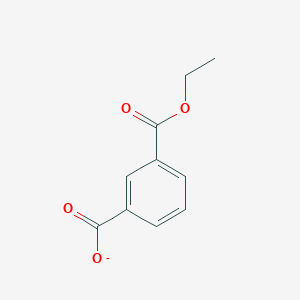
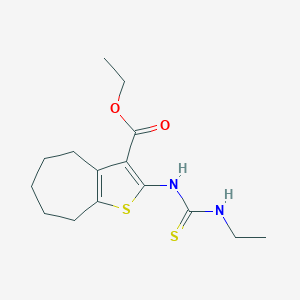
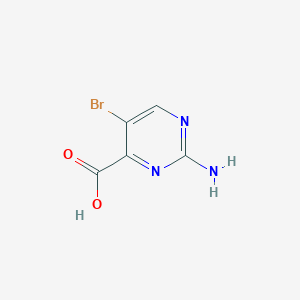
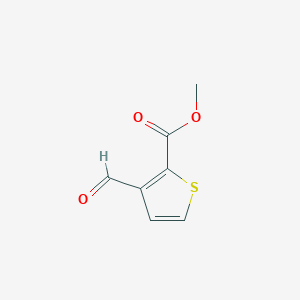
![1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol](/img/structure/B183273.png)